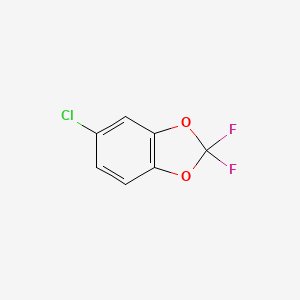

5-Chloro-2,2-difluoro-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Chloro-2,2-difluoro-1,3-benzodioxole is 1S/C7H3ClF2O2/c8-4-1-2-5-6 (3-4)12-7 (9,10)11-5/h1-3H . The exact molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

5-Chloro-2,2-difluoro-1,3-benzodioxole has a predicted boiling point of 170.6±40.0 °C and a predicted density of 1.58±0.1 g/cm3 . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique

Synthesis and Derivative Formation

5-Chloro-2,2-difluoro-1,3-benzodioxole serves as a foundational compound in medicinal chemistry, being manipulated into various derivatives for potential therapeutic applications. The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine from simple and inexpensive starting materials highlights its versatility and the potential for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010). This process demonstrates the compound's role in creating metabolically stable derivatives for medicinal chemistry research.

Ligand Development for Catalysis

The compound has also been utilized in the development of atropisomeric bisphosphines, which exhibit promising features as ligands for enantioselective catalysts. Starting from either 2,2-difluoro-1,3-benzodioxole or its derivatives, these bisphosphines were synthesized and showed significant potential in catalysis after racemate resolution (Leroux, Gorecka, & Schlosser, 2004). This underlines the compound's contribution to advancements in asymmetric synthesis and catalysis.

Organic Synthesis Methodology

In organic synthesis, 5-Chloro-2,2-difluoro-1,3-benzodioxole has been instrumental in the development of novel methodologies. For instance, a homologous series of O- and N-functionalized derivatives was created through an exercise in organometallic methodology, showcasing the compound's exceptional reactivity and versatility in forming various derivatives (Schlosser, Gorecka, & Castagnetti, 2003). This research exemplifies its use in exploring new synthetic routes and expanding the toolkit for organic chemists.

Photocatalytic Applications

Photocatalytic methods leveraging 5-Chloro-2,2-difluoro-1,3-benzodioxole have been developed for synthesizing bioactive compounds. A gentle method for producing 2-substituted-1,3-benzodioxoles via photocatalyzed activation highlights the compound's role in creating structures with potential biological activity, offering a versatile approach to accessing pharmacologically relevant derivatives (Ravelli, Albini, & Fagnoni, 2011).

Structural and Chemical Insights

Research into the structural aspects and reactivity of 5-Chloro-2,2-difluoro-1,3-benzodioxole derivatives has provided deeper insights into their chemical properties. For instance, studies on deprotonation-triggered heavy-halogen migrations have illuminated mechanisms for structural elaboration, showcasing the nuanced reactivity patterns that can be harnessed for advanced synthetic applications (Gorecka, Leroux, & Schlosser, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-2,2-difluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICEEPAFUYBJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(O2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451250 |

Source

|

| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,2-difluoro-1,3-benzodioxole | |

CAS RN |

72769-08-5 |

Source

|

| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)